Technical Guide: Physicochemical Properties and Synthetic Applications of 4-Amino-3-iodopyridine
Technical Guide: Physicochemical Properties and Synthetic Applications of 4-Amino-3-iodopyridine
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the physicochemical properties, synthesis, and analytical methodologies related to 4-Amino-3-iodopyridine. This versatile heterocyclic intermediate is a key building block in the development of novel pharmaceuticals and agrochemicals. This document consolidates available data on its chemical and physical characteristics and outlines experimental protocols for its synthesis and analysis, serving as a valuable resource for researchers in medicinal chemistry and organic synthesis.
Physicochemical Properties
4-Amino-3-iodopyridine is a white to off-white crystalline solid.[1] Its core structure consists of a pyridine (B92270) ring substituted with an amino group at the 4-position and an iodine atom at the 3-position. This unique arrangement of functional groups imparts specific reactivity and makes it a valuable synthon in organic chemistry.[1][2]
General Properties
Table 1: Physicochemical Properties of 4-Amino-3-iodopyridine
| Property | Value | Source/Comment |
| Molecular Formula | C₅H₅IN₂ | [1][3] |
| Molecular Weight | 220.01 g/mol | [1][3] |
| Appearance | White to almost white powder to crystal | [1] |
| Melting Point | 95-100 °C | [1][4] |
| Boiling Point | Not experimentally determined. Estimated to be >300 °C. | Based on related compounds. |
| Solubility | Not experimentally determined. Predicted to have some solubility in polar organic solvents. | Based on analogs like 4-aminopyridine (B3432731) which is soluble in water.[5] |
| pKa | Not experimentally determined. | - |
| LogP (calculated) | 1.2684 | [3] |
| Topological Polar Surface Area (TPSA) | 38.91 Ų | [3] |
| CAS Number | 88511-27-7 | [1][3] |
Spectral Data
While a comprehensive public database of the spectra for 4-Amino-3-iodopyridine is not available, spectral data for the isomeric 3-Amino-4-iodopyridine can provide some insights into the expected spectral characteristics.[6] For definitive identification, it is recommended to acquire ¹H NMR, ¹³C NMR, and mass spectrometry data on a purified sample.
Synthesis and Reactivity
4-Amino-3-iodopyridine is a key intermediate in the synthesis of more complex molecules, particularly in the pharmaceutical and agrochemical industries.[1][2] Its synthesis typically involves the iodination of a protected 4-aminopyridine derivative, followed by deprotection.
Synthetic Workflow
A plausible synthetic route to 4-Amino-3-iodopyridine, based on the synthesis of the related 3-Amino-4-iodopyridine, is outlined below.[7] This multi-step process involves protection of the amino group, directed ortho-metalation and iodination, followed by deprotection.
Caption: Synthetic workflow for 4-Amino-3-iodopyridine.
Experimental Protocol: Synthesis of 3-Amino-4-iodopyridine (as an illustrative example)
The following protocol for the synthesis of the isomeric 3-Amino-4-iodopyridine provides a detailed experimental framework that can be adapted for the synthesis of 4-Amino-3-iodopyridine.[7]
Step 1: Protection of the Amino Group To a solution of 3-aminopyridine (B143674) in a suitable solvent (e.g., a mixture of THF and Et₂O), pivaloyl chloride and a base such as triethylamine (B128534) (Et₃N) are slowly added at a controlled temperature.[7] The reaction mixture is stirred for a specified time, and after completion, the product, 2,2-dimethyl-N-pyridin-3-ylpropionamide, is isolated by filtration and evaporation of the solvent.[7]
Step 2: Iodination The protected aminopyridine is dissolved in an anhydrous solvent like THF and cooled to a low temperature (e.g., -70 °C) under an inert atmosphere.[7] A strong base such as n-butyllithium is added dropwise, followed by stirring to facilitate metalation.[7] A solution of iodine in THF is then slowly added, and the reaction is allowed to warm to room temperature and stir overnight.[7] The reaction is quenched, and the iodinated intermediate is extracted and purified.[7]
Step 3: Deprotection The N-(4-iodopyridin-3-yl)-2,2-dimethylpropionamide is heated in an acidic aqueous solution (e.g., 3M HCl) for an extended period.[7] After completion, the reaction mixture is washed, and the pH is adjusted to basic to liberate the free amine.[7] The final product, 3-Amino-4-iodopyridine, is then extracted and purified.[7]
Analytical Methods
The purity and identity of 4-Amino-3-iodopyridine can be assessed using standard analytical techniques. Given its structure, High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are suitable methods.
High-Performance Liquid Chromatography (HPLC)
While a specific validated HPLC method for 4-Amino-3-iodopyridine is not publicly available, a general method for aminopyridines can be adapted. A reversed-phase C18 column is typically used with a mobile phase consisting of a mixture of an organic solvent (e.g., acetonitrile (B52724) or methanol) and an aqueous buffer.[8] Detection is commonly performed using a UV detector.
Workflow for HPLC Method Development:
Caption: HPLC analysis workflow for 4-Amino-3-iodopyridine.
Gas Chromatography-Mass Spectrometry (GC-MS)
For GC-MS analysis, derivatization of the amino group may be necessary to improve volatility and chromatographic performance, although direct analysis is also possible.[8] A non-polar capillary column, such as one with a 5% phenyl-methylpolysiloxane stationary phase, is generally suitable.
Protocol Outline for GC-MS Analysis:
-
Sample Preparation: Dissolve the sample in a suitable solvent. If derivatization is required, react the sample with a silylating agent (e.g., BSTFA) or other appropriate derivatizing reagent.[8]
-
Injection: Inject a small volume of the prepared sample into the GC.
-
Separation: Utilize a temperature program to separate the components on the capillary column.
-
Detection: The eluting components are detected by a mass spectrometer, which provides both mass and fragmentation information for structural elucidation.
Applications in Research and Development
4-Amino-3-iodopyridine is a valuable building block for the synthesis of a wide range of biologically active molecules.[1][2]
Pharmaceutical Development
This compound is a key intermediate in the synthesis of various pharmaceuticals, with a particular focus on the development of kinase inhibitors for cancer therapy.[1] The pyridine scaffold is a common feature in many kinase inhibitors, and the amino and iodo groups on 4-Amino-3-iodopyridine provide convenient handles for further chemical modifications to explore structure-activity relationships.
Agrochemical Synthesis
In the agrochemical sector, 4-Amino-3-iodopyridine is utilized in the synthesis of novel herbicides and pesticides.[2] The specific substitution pattern on the pyridine ring can be tailored to design molecules with high efficacy and selectivity against target pests or weeds.
Logical Relationship of Applications:
Caption: Applications of 4-Amino-3-iodopyridine.
Conclusion
4-Amino-3-iodopyridine is a synthetically versatile molecule with significant potential in drug discovery and agrochemical development. While some of its physicochemical properties are well-documented, further experimental investigation into its boiling point, pKa, and solubility would be beneficial for process optimization. The synthetic and analytical protocols outlined in this guide, based on established methods for related compounds, provide a solid foundation for researchers working with this important chemical intermediate. Its role as a building block for high-value molecules underscores its importance in the field of organic and medicinal chemistry.
References
- 1. chemimpex.com [chemimpex.com]
- 2. application.wiley-vch.de [application.wiley-vch.de]
- 3. chemscene.com [chemscene.com]
- 4. indiamart.com [indiamart.com]
- 5. benchchem.com [benchchem.com]
- 6. 3-Amino-4-iodopyridine(105752-11-2) 1H NMR [m.chemicalbook.com]
- 7. Page loading... [wap.guidechem.com]
- 8. benchchem.com [benchchem.com]
